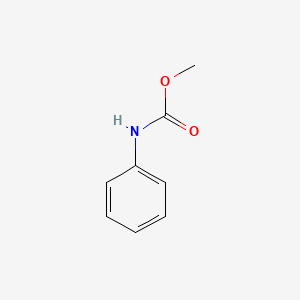

METHYL N-PHENYLCARBAMATE

概要

説明

METHYL N-PHENYLCARBAMATE, also known as carbamic acid, phenyl-, methyl ester, is an organic compound with the molecular formula C8H9NO2. It is a colorless liquid with a faint aromatic odor and is soluble in organic solvents such as ether and alcohol. This compound is primarily used as an intermediate in organic synthesis and has applications in various industries, including pharmaceuticals, agriculture, and materials science .

準備方法

Synthetic Routes and Reaction Conditions: METHYL N-PHENYLCARBAMATE can be synthesized through several methods. One common method involves the reaction of aniline with dimethyl carbonate (DMC) in the presence of a catalyst. Another method involves the reaction of phenyl isocyanate with methanol, which also produces methyl phenylcarbamate .

Industrial Production Methods: In industrial settings, methyl phenylcarbamate is often produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions are optimized to achieve high yields and purity, and the process is designed to minimize waste and environmental impact .

化学反応の分析

Types of Reactions: METHYL N-PHENYLCARBAMATE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenyl isocyanate and methanol.

Reduction: It can be reduced to form aniline and methanol.

Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can react with methyl phenylcarbamate under mild conditions.

Major Products Formed:

Oxidation: Phenyl isocyanate and methanol.

Reduction: Aniline and methanol.

Substitution: Various carbamate derivatives depending on the nucleophile used.

科学的研究の応用

Methyl N-phenylcarbamate (MPC) is a chemical compound with significant applications in various scientific and industrial fields. It is primarily used as an intermediate in the synthesis of other important products, and its unique chemical properties make it valuable in both medicinal chemistry and material science .

Synthesis and Production

MPC can be synthesized through several methods, including the aminolysis of dimethyl carbonate (DMC) . This process involves the reaction of aniline with DMC, often using a catalyst to enhance selectivity and yield .

Catalytic Aminolysis:

- Heterogeneous Catalysts: Mixed oxides containing zinc, aluminum, and cerium have proven effective as recoverable heterogeneous catalysts for MPC synthesis via DMC aminolysis . A 2.5% cerium content in the mixed oxide yields high aniline conversion (95.8%), MPC selectivity (81.6%), and MPC yield (78.2%) .

- Palladium Catalysts: Palladium catalysts, particularly Xphos Pd G2, facilitate the synthesis of methyl N-phenyl carbamate derivatives through the intermolecular amidation of aryl chlorides under mild conditions. This method demonstrates good chemoselectivity and functional group compatibility, accommodating a diverse array of moieties, including sensitive groups .

Applications in Material Science

MPC serves as a crucial intermediate in the production of methylene diphenyl diisocyanate (MDI), a key component in polyurethane production .

Polyurethane Production:

- MDI is synthesized from MPC and is used in the manufacture of polyurethane foams, elastomers, and coatings . The green synthesis of MDI utilizes MPC as a feedstock, highlighting its importance in environmentally friendly industrial processes .

- Cellulose Carbamates: MPC is also used in the synthesis of cellulose carbamates, which have applications in various materials . The reaction of cellulose with this compound results in cellulose materials with varying degrees of substitution, depending on reaction conditions such as temperature and reagent concentration .

Properties of Cellulose Carbamates:

- Solubility: Cellulose N-phenyl carbamates with a degree of substitution (DS) of 0.51 and 0.65 are soluble in DMSO, with the latter also soluble in DMA. Lower DS carbamates (0.02–0.08) are somewhat soluble in 2 M NaOH solution .

- Reactivity: The reactivity order of carbamate reagents is alkyl–OCONH–alkyl < alkyl–OCONH–aryl < aryl–OCONH–alkyl < aryl–OCONH–aryl, influencing the synthesis of targeted cellulose carbamate materials .

Applications in Medicinal Chemistry

The facile construction of aryl C–N bonds using palladium-catalyzed methodologies is paramount in medicinal chemistry, where this compound derivatives play a significant role .

Building Blocks for Bioactive Molecules:

- Methyl N-phenylcarbamates can be used as building blocks for synthesizing various bioactive molecules and pharmaceutical intermediates .

- The amidation reaction, catalyzed by Xphos Pd G2, exhibits remarkable efficacy, allowing precise targeting of desired C–N bond formations while maintaining the integrity of other functional groups .

Catalysis

MPC is involved in catalytic processes, particularly in the synthesis of N-methylaryl carbamates .

Zinc-Based Catalysts:

- Zinc-based composite catalysts are used in synthesizing N-methylaryl carbamates from aromatic amines and dimethyl carbonate .

- While zinc acetate supported on materials like SiO2, MgO, and HZSM-5 has been explored, the transformation of zinc acetate into unusable zinc oxide remains a challenge .

Data Table: Synthesis Methods and Conditions

| Synthesis Method | Catalyst/Reagent | Conditions | Key Observations |

|---|---|---|---|

| DMC Aminolysis | Zn/Al/Ce mixed oxides | Varied cerium content, optimized for high conversion | 2.5% Cerium yields 95.8% aniline conversion, 81.6% MPC selectivity, and 78.2% MPC yield |

| Intermolecular Amidation | Xphos Pd G2 | Mild conditions, aryl chlorides | Good chemoselectivity, functional group compatibility |

| Cellulose Carbamoylation | This compound | SB-IL [mTBNH][OAc], 80°C for aromatic, 120°C for aliphatic | Degree of substitution varies with reagent amount, temperature, and reaction time |

作用機序

The mechanism of action of methyl phenylcarbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating conditions such as Alzheimer’s disease .

類似化合物との比較

METHYL N-PHENYLCARBAMATE can be compared with other carbamate compounds, such as:

Ethyl phenylcarbamate: Similar in structure but with an ethyl group instead of a methyl group. It has similar applications but may exhibit different reactivity and solubility properties.

Methyl carbamate: Lacks the phenyl group, making it less hydrophobic and potentially less effective as an enzyme inhibitor.

Phenyl carbamate: Similar to methyl phenylcarbamate but without the methyl ester group.

Each of these compounds has unique properties that make them suitable for specific applications, and the choice of compound depends on the desired chemical and physical characteristics .

生物活性

Methyl N-phenylcarbamate (MPC) is a carbamate derivative that has garnered attention for its potential biological activities, particularly as a cholinesterase inhibitor. This article aims to provide a comprehensive overview of the biological activity of MPC, including its synthesis, mechanisms of action, and relevant case studies.

MPC is synthesized through various methods, primarily involving the reaction of aniline with methyl formate or phenylchloroformate. Recent studies have highlighted green synthesis approaches, such as using Zn/Al/Ce mixed oxides as catalysts for the aminolysis of dimethyl carbonate (DMC) to produce MPC with high selectivity and yield .

Cholinesterase Inhibition

One of the most significant biological activities of MPC is its ability to inhibit cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases such as Alzheimer's disease.

- Mechanism of Action : MPC acts by binding to the active site of ChEs, preventing the breakdown of acetylcholine, which leads to increased levels of this neurotransmitter in synaptic clefts. This mechanism is particularly relevant in therapeutic strategies aimed at enhancing cholinergic transmission in neurodegenerative conditions .

- Inhibition Potency : Studies have shown that MPC exhibits significant inhibitory activity against both AChE and BChE. For instance, one study reported that several N-methyl-N-phenyl carbamates had IC50 values lower than 19.95 µM against BChE, indicating strong inhibition comparable to established drugs like rivastigmine .

Selectivity Index

The selectivity index (SI) is an important parameter that indicates the preference of a compound for inhibiting one enzyme over another. MPC derivatives have demonstrated favorable SI values, suggesting their potential for selective therapeutic applications. For example, certain derivatives showed SI values exceeding 10 against BChE, indicating a promising safety profile .

Case Study 1: Inhibition Profile

In a comparative study involving various carbamate derivatives, MPC was found to be one of the most potent inhibitors against AChE and BChE. The study utilized enzyme assays to measure inhibition potency and revealed that MPC derivatives exhibited greater activity than traditional inhibitors like galantamine .

| Compound | IC50 (µM) AChE | IC50 (µM) BChE | Selectivity Index |

|---|---|---|---|

| MPC | 6 | 19.95 | 3.32 |

| Rivastigmine | 89.7 | >100 | <1 |

| Galantamine | 25 | 30 | 0.83 |

Case Study 2: Toxicity Assessment

A toxicity assessment conducted on N-methyl-N-phenyl carbamate indicated that while it possesses significant biological activity, it also exhibits cytotoxic effects at higher concentrations. The study emphasized the need for careful dosage regulation when considering MPC for therapeutic use .

特性

IUPAC Name |

methyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGUPODHENSJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180674 | |

| Record name | Methyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2603-10-3 | |

| Record name | Carbamic acid, N-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2603-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002603103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3L1HPI8NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of methyl N-phenylcarbamate (MPC)?

A1: MPC is primarily used as a precursor for the production of methylene diphenyl diisocyanate (MDI) [, ], a key component in polyurethane production. It can also be utilized to synthesize phenyl isocyanate, another crucial chemical in polyurethane manufacturing [].

Q2: Can you describe a phosgene-free synthesis route for MPC?

A2: Several phosgene-free methods have been developed for MPC synthesis. One approach involves the reductive carbonylation of nitrobenzene in the presence of methanol, utilizing a catalytic system composed of sulfur, vanadium pentoxide, and a base such as an alkali metal alkoxide [, , ]. Another method involves the reaction of aniline with methyl carbamate in the presence of methanol and a zinc chloride catalyst [].

Q3: What is the role of a catalyst in the condensation reaction of MPC with formaldehyde?

A3: Catalysts play a crucial role in facilitating the condensation reaction between MPC and formaldehyde to yield methylene diphenyl-4,4′-dicarbamate (MDC) [, ]. Various catalysts have been studied, including concentrated and dilute sulfuric acid, dilute hydrochloric acid, a mixture of hydrochloric and sulfuric acids, bentonite, and Hβ zeolite [, ].

Q4: Are there any alternative, environmentally friendly methods for synthesizing MDC?

A4: Yes, researchers have explored the direct synthesis of dimethyl toluene-2,4-dicarbamate (TDC), a derivative of MDC, from 2,4-toluene diamine, urea, and methanol using a zinc chloride catalyst []. This approach aims to overcome drawbacks associated with other production methods.

Q5: How can CO2 be used in the synthesis of carbamates like MPC?

A5: Research has shown that dialkyltin(IV) dialkoxides can facilitate the insertion of CO2 into aromatic amines, leading to the formation of aromatic carbamates []. This approach was successfully applied to synthesize MPC from aniline, demonstrating a promising pathway for utilizing CO2 as a C1 building block.

Q6: How do different solid acid catalysts influence the synthesis of MDC from MPC and formaldehyde?

A6: The acidic properties of the catalyst significantly affect MDC synthesis. Catalysts with surface Lewis acid sites exhibiting higher acid strength demonstrate enhanced activity for MPC condensation with formaldehyde [].

Q7: How does the choice of solvent impact the catalytic activity in MPC condensation reactions?

A7: Solvent selection is critical for catalytic activity. Protic solvents like methanol and water have a detrimental effect, while aprotic solvents, specifically dimethyl carbonate (DMC), prove to be the most suitable reaction medium [].

Q8: What is the role of phosphorus acids in the palladium-catalyzed carbonylation of nitrobenzene to MPC?

A8: Phosphorus acids have been identified as highly efficient promoters in the palladium-phenanthroline catalyzed carbonylation of nitrobenzene to MPC [, ]. These promoters significantly enhance reaction rates and catalyst stability.

Q9: How does the structure of phenanthroline ligands impact their effectiveness in palladium-catalyzed carbonylation of nitrobenzene to MPC?

A9: Nonsymmetric phenanthroline ligands, particularly those with electron-donating substituents on one pyridine ring and electron-withdrawing or no substituents on the other, exhibit superior performance in palladium-catalyzed nitrobenzene carbonylation to MPC [].

Q10: What is the role of the anion in palladium-phenanthroline catalyst systems for MPC synthesis?

A10: The non-coordinating anion used in conjunction with palladium-phenanthroline complexes significantly affects the catalytic activity and selectivity []. A delicate balance exists between the donating capacity of the ligand and the chosen anion.

Q11: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol.

Q12: Are there any studies on the conformational analysis of MPC and its derivatives?

A12: Yes, semi-empirical PCILO calculations have been employed to determine the stable conformations of MPC and its methoxy derivatives []. These studies provide valuable insights into the structural features influencing the compound's properties.

Q13: What happens to the carbonyl 17O-NMR chemical shift in substituted N-phenylamides?

A13: Research has established an equation for calculating carbonyl 17O-NMR chemical shifts in substituted N-phenylamides, including MPC []. This equation allows for predicting chemical shift changes based on substituent effects.

Q14: Are there any studies on the thermal stability of this compound?

A14: Yes, research has investigated the thermal stability of MPC, including the impact of sulfur-containing compounds on its decomposition behavior [].

Q15: What is known about the fungicidal activity of N-phenylcarbamates?

A15: Studies have explored the fungicidal activity of various N-phenylcarbamates, including MPC derivatives [, ]. Structure-activity relationship studies have identified specific substituents that enhance activity against fungal pathogens.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。